Dimethylaminoethyl vinyl ether

Description

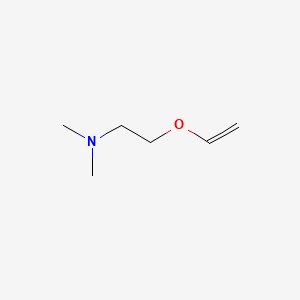

Structure

3D Structure

Properties

IUPAC Name |

2-ethenoxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-8-6-5-7(2)3/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCDUUFOAZFFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031916 | |

| Record name | 2-(Dimethylamino)ethyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3622-76-2, 31442-54-3 | |

| Record name | Dimethylaminoethyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, 2-(N,N-dimethylamino)ethyl vinyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, N,N-dimethyl-2-(vinyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031442543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylaminoethyl vinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Dimethylamino)ethyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYL-2-(VINYLOXY)-ETHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Dimethylaminoethyl Vinyl Ether

Direct Synthesis Routes of Dimethylaminoethyl Vinyl Ether

The primary methods for synthesizing this compound involve the direct introduction of the vinyl group onto its precursor, 2-(dimethylamino)ethanol. These approaches are generally favored over other potential but less documented routes like intramolecular dehydration.

Intramolecular Dehydration Reactions of Precursors

While intramolecular dehydration is a fundamental reaction type in organic chemistry for forming alkenes and ethers, its specific application for the synthesis of this compound from a suitable precursor is not extensively detailed in the available literature. Conceptually, this would involve the elimination of a water molecule from a precursor containing both the ether oxygen and a hydroxyl group on an adjacent carbon, a process typically requiring specific catalysts and conditions that are not the primary choice for this particular compound. The more direct and established methods involve the vinylation of the corresponding alcohol.

Catalytic Approaches in this compound Synthesis

Catalytic methods represent the most effective and widely employed strategies for the synthesis of vinyl ethers, including this compound. These reactions typically involve either the direct vinylation of an alcohol or a transvinylation/transfer vinylation process.

The vinylation of 2-(diethylamino)ethanol, a close analog, has been shown to produce its corresponding vinyl ether in high yields (93-95%), indicating that similar conditions can be applied for the dimethylamino counterpart. semanticscholar.org This process often involves the reaction of the alcohol with acetylene (B1199291) under basic conditions.

More contemporary methods focus on transition metal-catalyzed reactions, which offer milder conditions and broader functional group tolerance. researchgate.net Palladium-catalyzed transfer vinylation is a prominent technique, where a vinyl group is transferred from a simple vinyl ether, like ethyl vinyl ether, to the target alcohol, 2-(dimethylamino)ethanol. academie-sciences.fr These reactions are often facilitated by palladium(II) acetate (B1210297) in combination with specific ligands such as 1,10-phenanthroline (B135089) or bathophenanthroline. rsc.orgacademie-sciences.fr The catalyst system is typically generated in situ and can achieve good to excellent yields. academie-sciences.fracademie-sciences.fr

Table 1: Catalytic Systems for Transfer Vinylation of Alcohols

| Catalyst Precursor | Ligand | Vinyl Source | Typical Solvent |

|---|---|---|---|

| Palladium(II) acetate | 1,10-phenanthroline | Ethyl vinyl ether | Dichloromethane |

| Palladium Nanoparticles | Bathophenanthroline | Vinyl ether | N,N-Dimethylformamide |

| Iridium Complexes | - | Vinyl acetate | - |

Functional Group Reactivity and Derivatization Strategies

The dual functionality of this compound—the electron-rich vinyl ether and the nucleophilic/basic dimethylamino group—dictates its chemical reactivity and allows for a wide range of derivatization strategies.

Reactivity of the Vinyl Ether Moiety in Organic Syntheses

The vinyl ether moiety is characterized by an electron-rich carbon-carbon double bond, making it highly susceptible to electrophilic attack and a versatile participant in various organic reactions. academie-sciences.fr

One of the notable reactions is the Mizoroki-Heck arylation, where the vinyl ether can react with aryl halides. rsc.org The regioselectivity of this reaction can be controlled by the choice of catalyst, base, and additives to favor either α- or β-arylation. rsc.org Furthermore, the dimethylamino group in the molecule can act as a chelating director, influencing the outcome of palladium-catalyzed reactions.

This directing ability is exploited in a novel palladium(II)-catalyzed domino Heck/Suzuki diarylation reaction. nih.gov In this process, this compound reacts with electron-rich arylboronic acids to achieve a diarylation-reduction of the vinyl group. nih.gov This demonstrates a sophisticated transformation where the vinyl ether acts as a linchpin for constructing complex molecular architectures.

Additionally, vinyl ethers can serve as ethylene (B1197577) surrogates in three-component reactions. nih.gov Through a photoredox-catalyzed process, radicals can add to the vinyl ether, initiating a spin-center shift that leads to C-O bond cleavage and subsequent functionalization, effectively using the vinyl ether to install a vinyl group onto N-heteroarenes. nih.gov

Table 2: Key Reactions of the Vinyl Ether Moiety

| Reaction Type | Catalyst/Reagent | Key Feature |

|---|---|---|

| Mizoroki-Heck Arylation | Palladium complexes | Regioselective α- or β-arylation. rsc.org |

| Domino Heck/Suzuki Diarylation | Palladium(II) | Chelation-assisted α,β-diarylation. nih.gov |

| Three-Component Vinylation | Photoredox catalyst | Acts as an ethylene surrogate. nih.gov |

| Diels-Alder Reaction | - | Reacts as an electron-rich dienophile. academie-sciences.fr |

| Claisen Rearrangement | - | Undergoes rearrangement with allylic alcohols. academie-sciences.fr |

Chemical Transformations Involving the Dimethylamino Functionality

The tertiary amine of the dimethylamino group imparts basic and nucleophilic character to the molecule. This functionality can undergo a variety of chemical transformations.

As a base, the dimethylamino group can react exothermically with acids. noaa.gov This property is fundamental to its behavior in various reaction media and influences its role in catalytic processes, such as its ability to deactivate highly reactive Grignard reagents. sigmaaldrich.com

The nitrogen atom's lone pair of electrons makes it a potent nucleophile. It can participate in nucleophilic substitution reactions, for instance, by displacing leaving groups in other molecules. In compounds like N,N-dimethylenamino ketones, the dimethylamino group can act as an effective leaving group itself, being displaced by other nucleophiles in substitution or condensation reactions. rsc.org This suggests that the dimethylamino group in this compound could be targeted for substitution under specific conditions to introduce other functional groups.

Furthermore, tertiary amines can be quaternized by reacting with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This transformation would significantly alter the solubility and electronic properties of the molecule, opening avenues for different applications.

Multicomponent Reactions Incorporating this compound

The unique reactivity of the vinyl ether moiety makes this compound a valuable component in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials.

As previously mentioned, the palladium(II)-catalyzed domino Heck/Suzuki reaction is a prime example of a sequential multicomponent process where this compound, an arylboronic acid, and an oxidant combine to form a diarylated product. nih.govdiva-portal.org The chelating nature of the dimethylaminoethyl side chain is crucial for the success and selectivity of this transformation. nih.gov

The ability of vinyl ethers to function as ethylene surrogates in photoredox-catalyzed three-component reactions also highlights their utility in MCRs. nih.gov This strategy allows for the efficient C-H vinylation of N-heteroarenes by bridging them with various coupling partners like sulfinates or thiols in a one-pot process. nih.gov Additionally, novel organocatalytic multicomponent reactions have been designed for the synthesis of complex vinyl ethers, showcasing the broad potential of this class of compounds in constructing diverse molecular scaffolds. mdpi.com

Advanced Reaction Mechanisms and Catalytic Studies of this compound

The unique structural features of this compound, particularly the presence of a chelating amino group, have opened avenues for advanced transition metal-catalyzed transformations. These reactions offer sophisticated methods for carbon-carbon bond formation with notable control over reaction outcomes.

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound

This compound serves as a versatile substrate in a variety of transition metal-catalyzed coupling reactions, leading to the formation of complex molecular architectures. The internal Lewis basic nitrogen atom can coordinate to the metal center, influencing the reactivity and selectivity of the transformations.

While specific examples of nickel-catalyzed dialkenylation reactions directly involving this compound are not extensively documented in the reviewed literature, the principles of nickel-catalyzed cross-coupling of vinyl compounds suggest its potential as a substrate. acs.orgchinesechemsoc.orgnih.gov Nickel catalysts are well-known to mediate the coupling of various vinyl derivatives. rsc.org In a hypothetical dialkenylation, the vinyl ether could potentially undergo a twofold coupling with alkenyl electrophiles. The reaction would likely proceed through a catalytic cycle involving oxidative addition of the alkenyl halide to a Ni(0) species, followed by insertion of the this compound double bond, a second transmetalation/insertion sequence, and reductive elimination to afford the dialkenylated product. The chelating amino group could play a crucial role in stabilizing the nickel intermediates and directing the regioselectivity of the insertions.

A significant advancement in the functionalization of this compound is its highly regioselective monoarylation using palladium(II) catalysis. nih.gov Research has demonstrated that by carefully selecting the reaction conditions, one can achieve either α- or β-monoarylation of this chelating vinyl ether with arylboronic acids. nih.gov

This controlled regioselectivity is a key feature of the process. The choice of ligand plays a critical role; for instance, the use of a bidentate ligand can favor one isomer, while ligand-less conditions may favor the other. nih.gov This tunability allows for the synthesis of distinct structural isomers from the same starting materials, which is of considerable value in synthetic chemistry. A domino Heck/Suzuki diarylation-reduction has also been developed using this substrate. nih.gov

Table 1: Regioselective Palladium(II)-Catalyzed Monoarylation of this compound

| Catalyst System | Arylating Agent | Major Product | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Arylboronic Acid | α- or β-Arylated Ether | nih.gov |

| Pd(OAc)₂ / Bidentate Ligand | Arylboronic Acid | Predominantly one regioisomer | nih.gov |

This table is generated based on the principles described in the cited literature and illustrates the achievable selectivity.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields. In the context of Heck-type reactions, microwave irradiation has been successfully employed for the vinylation of various substrates, including electron-rich olefins like vinyl ethers. nih.govnih.gov While specific studies focusing solely on the microwave-assisted Heck-type vinylation of this compound are not prevalent, the existing literature on similar substrates provides a strong basis for its applicability. researchgate.netresearchgate.net

The use of controlled microwave heating can lead to rapid and efficient coupling between this compound and aryl or vinyl halides. nih.gov This methodology offers advantages such as reduced reaction times, lower catalyst loadings, and potentially enhanced selectivity compared to conventional heating methods. The protocol often utilizes a palladium catalyst, a base, and a suitable solvent that efficiently absorbs microwave energy. nih.gov

Regioselectivity and Stereoselectivity in this compound Transformations

The control of regioselectivity and stereoselectivity is a central theme in the transition metal-catalyzed reactions of this compound. The inherent chelating ability of the substrate is a powerful tool for directing the outcome of these transformations.

In palladium-catalyzed arylations, the coordination of the dimethylaminoethyl group to the palladium center can influence the regiochemistry of the migratory insertion step, leading to the observed high selectivity for either the α- or β-arylated product. nih.gov The steric and electronic properties of the ligands on the palladium catalyst, as well as the nature of the arylating agent, are also critical factors in determining the regiochemical outcome. nih.govnih.govacs.org

Stereoselectivity, particularly in the context of forming new chiral centers, is a more complex issue. While the cited literature on the monoarylation of this compound does not explicitly detail enantioselective transformations, the principles of asymmetric catalysis suggest that the use of chiral ligands could potentially induce stereoselectivity. The chelating nature of the substrate could provide a well-defined coordination environment that would be amenable to enantioselective catalysis.

Elucidation of Proposed Catalytic Cycles

Understanding the underlying catalytic cycles is fundamental to optimizing reaction conditions and expanding the scope of these transformations.

For the Palladium(II)-Catalyzed Monoarylation , a plausible catalytic cycle has been proposed. nih.gov The cycle likely commences with the coordination of the this compound to a Pd(II) species. This is followed by a Heck-type migratory insertion of the vinyl ether into a Pd-Aryl bond, which is formed from the reaction of the Pd(II) catalyst with the arylboronic acid. Subsequent β-hydride elimination or other termination pathways would then yield the arylated vinyl ether and regenerate a palladium species to continue the cycle. The chelation of the amino group to the palladium center is thought to be a key factor in stabilizing the intermediates and controlling the regioselectivity of the insertion. nih.gov

In the case of Nickel-Catalyzed Reactions , while a specific cycle for the dialkenylation of this compound is not detailed, a general mechanism for nickel-catalyzed cross-coupling of vinyl derivatives can be inferred. nih.govprinceton.edu Such a cycle would typically initiate with the oxidative addition of an alkenyl halide to a Ni(0) complex to form a vinylnickel(II) intermediate. Coordination and insertion of the this compound would follow. A subsequent reaction with a second equivalent of the alkenylating agent and reductive elimination would furnish the dialkenylated product and regenerate the Ni(0) catalyst. nih.govprinceton.edu

Polymerization Chemistry and Polymer Architecture Utilizing Dimethylaminoethyl Vinyl Ether

Homopolymerization of Dimethylaminoethyl Vinyl Ether

The synthesis of homopolymers from DMAEVE is theoretically achievable through various ionic and radical polymerization techniques. The presence of the tertiary amine group introduces both opportunities and challenges in controlling the polymerization process.

Cationic polymerization is the most viable method for the homopolymerization of vinyl ethers. nih.govresearchgate.net The mechanism involves the generation of a carbocationic active center that propagates by the sequential addition of monomer units. nih.gov

Pathways: The initiation of cationic polymerization of vinyl ethers can be achieved using a variety of initiators, including Lewis acids (e.g., BF₃·OEt₂, SnCl₄, AlCl₃) and protonic acids. nih.gov The propagation proceeds via the attack of the electron-rich double bond of the monomer on the growing carbocationic chain end. Termination and chain transfer reactions are common in cationic polymerization and can limit the molecular weight and broaden the molecular weight distribution of the resulting polymer. These side reactions can occur through various mechanisms, such as proton transfer to a monomer, counter-ion, or solvent. nih.gov

Recent advancements have focused on achieving controlled or "living" cationic polymerization of vinyl ethers to produce well-defined polymers with predictable molecular weights and narrow polydispersities. acs.org This can be achieved through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization adapted for cationic systems and the use of specific initiating systems that stabilize the propagating carbocation. semanticscholar.org For instance, photochemically controlled cationic polymerization has been demonstrated for various vinyl ethers, allowing for temporal control over the polymerization process. acs.orgcornell.edu

Kinetics: The kinetics of cationic polymerization of vinyl ethers are typically fast due to the high reactivity of the carbocationic propagating species. nih.gov The rate of polymerization is influenced by several factors, including the nature of the initiator and co-initiator, the solvent polarity, and the reaction temperature. Generally, lower temperatures are employed to suppress chain transfer and termination reactions, leading to better control over the polymerization. nih.gov

Table 1: General Conditions for Cationic Polymerization of Alkyl Vinyl Ethers

| Initiator/Co-initiator | Solvent | Temperature (°C) | Resulting Polymer Characteristics |

|---|---|---|---|

| Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) | Non-polar (e.g., hexane, toluene) or polar (e.g., CH₂Cl₂) | -78 to 0 | High molecular weight, broad polydispersity |

| HI/I₂ | Non-polar (e.g., hexane) | -40 to 0 | Controlled polymerization, narrow polydispersity |

This table presents generalized data for alkyl vinyl ethers as a proxy, due to the lack of specific data for this compound.

The radical polymerization of vinyl ethers is generally challenging. The electron-rich nature of the vinyl ether double bond makes it susceptible to electrophilic attack but not to homolytic addition by a radical species. cmu.edu

Conventional free-radical polymerization of vinyl ethers, including DMAEVE, is not a feasible method for obtaining high molecular weight homopolymers. The propagating radical is highly unstable and readily undergoes chain transfer reactions, leading to the formation of low molecular weight oligomers. However, recent studies have shown that under specific conditions, such as in aqueous suspension in the presence of a Lewis base like lithium hydroxide, the radical homopolymerization of some vinyl ethers can be achieved. nih.gov

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. However, the direct ATRP of vinyl ethers is not successful due to the aforementioned instability of the vinyl ether radical. cmu.edu

While there is no direct literature on the ATRP of DMAEVE, research on the ATRP of the structurally related monomer 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) is extensive. researchgate.netcmu.edursc.org This highlights a key difference between vinyl ethers and methacrylate esters in their susceptibility to radical polymerization.

Challenges for ATRP of Vinyl Ethers:

Instability of the Propagating Radical: The primary challenge is the inherent instability of the radical formed on the vinyl ether monomer.

Side Reactions: The high reactivity of the carbocation that can be formed from the vinyl ether can lead to side reactions that terminate the radical polymerization.

One approach to circumvent these challenges involves the synthesis of macromonomers. For instance, a vinyl ether-based macromonomer with a polymerizable group amenable to ATRP, such as a methacrylate, can be synthesized and subsequently polymerized via ATRP. cmu.edu

Anionic polymerization is generally not applicable to vinyl ethers. The electron-donating nature of the ether oxygen destabilizes any potential carbanionic propagating species that would form upon nucleophilic attack on the double bond. uni-bayreuth.desemanticscholar.orgeresearchco.com Consequently, there is a lack of reported successful anionic homopolymerization of this compound or other simple vinyl ethers. Monomers suitable for anionic polymerization typically possess electron-withdrawing groups that can stabilize a negative charge. uni-bayreuth.desemanticscholar.orgeresearchco.com

Radical Polymerization Mechanisms

Copolymerization Strategies and Resultant Polymer Architectures

While the homopolymerization of DMAEVE by certain methods is challenging, copolymerization offers a versatile strategy to incorporate this functional monomer into various polymer architectures.

Cationic copolymerization of DMAEVE with other vinyl ethers or styrenic monomers is a feasible approach. The reactivity ratios of the comonomers will determine the resulting copolymer composition and sequence distribution (i.e., random, alternating, or blocky). For instance, the cationic copolymerization of different alkyl vinyl ethers has been studied, and their reactivity ratios have been determined. nasa.gov

Radical copolymerization of DMAEVE with electron-deficient comonomers is another important strategy. Vinyl ethers can undergo radical copolymerization with monomers such as acrylates, methacrylates, and maleic anhydride. cmu.edu In these cases, the vinyl ether acts as an electron-rich monomer and the comonomer as an electron-poor one, often leading to alternating or statistically random copolymers. The copolymerization of 2-(dimethylamino)ethyl methacrylate (a different monomer) with various partners has been extensively reported. nih.gov

The resulting copolymer architectures can be tailored by the choice of comonomer and polymerization technique. This allows for the synthesis of a wide range of materials, including:

Statistical Copolymers: Formed when the reactivity ratios of the comonomers are close to one.

Alternating Copolymers: Often formed in radical copolymerization of electron-rich and electron-poor monomers.

Block Copolymers: Can be synthesized using controlled polymerization techniques like living cationic polymerization, where one monomer is polymerized first, followed by the sequential addition and polymerization of the second monomer. acs.org

Graft Copolymers: Can be prepared by polymerizing DMAEVE from a pre-existing polymer backbone containing initiation sites, or by copolymerizing a DMAEVE macromonomer with another monomer.

Table 2: Potential Copolymerization Strategies for this compound

| Polymerization Method | Comonomer Type | Potential Polymer Architecture |

|---|---|---|

| Cationic Polymerization | Other vinyl ethers, styrenes | Statistical, Block |

Integration into Hydrophilic Polymer Systems

The incorporation of DMAEVE into hydrophilic polymer systems is of significant interest for biomedical and other applications where water solubility or interaction with aqueous environments is crucial. The tertiary amine group of DMAEVE can be protonated at acidic pH, rendering the polymer cationic and enhancing its hydrophilicity. This pH-responsive behavior is a key feature of polymers containing DMAEVE.

Copolymers of DMAEVE with inherently hydrophilic monomers like N-vinylpyrrolidone (NVP) result in double hydrophilic polymers mdpi.comnih.gov. These copolymers maintain their water solubility over a wide range of conditions. The presence of DMAEVE units can introduce stimuli-responsive characteristics, such as pH and temperature sensitivity, to the hydrophilic polymer system mdpi.comresearchgate.net. For example, copolymers of 2-(dimethylamino)ethyl methacrylate (a monomer with a similar functional group to DMAEVE) with oligo(ethylene glycol) methyl ether methacrylate (OEGMA) exhibit both pH and temperature responsiveness mdpi.comnih.gov.

The integration of DMAEVE can also be used to modify the properties of existing hydrophilic polymers. For instance, grafting DMAEVE-containing polymer chains onto a hydrophilic backbone can create copolymers with unique solution properties and self-assembly behaviors acs.org.

Synthesis of Star Polymers and Macromonomers Incorporating this compound Units

Star polymers, which consist of multiple polymer arms radiating from a central core, represent another important class of polymer architectures. The synthesis of star polymers can be achieved through various methods, including the "arm-first" and "core-first" approaches mdpi.comacs.org. In the "arm-first" method, linear polymer arms are synthesized first and then attached to a multifunctional core mdpi.com.

Living cationic polymerization has been successfully employed to synthesize star-shaped poly(vinyl ether)s with narrow molecular weight distributions nih.gov. This is achieved by reacting living poly(vinyl ether) chains with a divinyl compound that acts as a linking agent nih.gov. By incorporating DMAEVE into the linear polymer arms, star polymers with functional cores or peripheries can be created. These star polymers often exhibit unique solution properties compared to their linear counterparts due to their compact, globular structure nih.gov.

Macromonomers are polymers with a polymerizable end group that can be copolymerized with other monomers to form graft or comb-like copolymers. A vinyl ether-based macromonomer with a methacryloyl group at one end can be synthesized via living cationic polymerization cmu.edu. The subsequent polymerization of these macromonomers, for example by ATRP, results in polymacromonomers with a densely branched structure cmu.edu. Incorporating DMAEVE into the poly(vinyl ether) chain of the macromonomer would lead to graft copolymers with pH-responsive side chains.

Functionalization and Cross-linking of Polymers Containing this compound Units

The tertiary amine group in the DMAEVE unit provides a reactive handle for post-polymerization modification. This allows for the introduction of further functionality or for cross-linking the polymer chains to form networks.

One common functionalization reaction is the quaternization of the tertiary amine group. This reaction converts the neutral amine into a permanently charged quaternary ammonium (B1175870) salt, which can significantly alter the polymer's properties, such as its solubility and interaction with other molecules nih.govnih.gov.

The vinyl ether groups themselves, if not fully polymerized or if intentionally introduced as pendant groups, can also be used for post-polymerization modification. For example, vinyl ether-functionalized polymers can undergo thiol-ene "click" reactions, acetalization, or thio-acetalization to attach other molecules nih.govnih.gov. This provides a versatile platform for creating highly functional materials.

Cross-linking of polymers containing DMAEVE units can be achieved by copolymerizing with a bifunctional monomer, such as ethylene (B1197577) glycol divinyl ether (EGDVE) cmu.edu. The resulting network will have properties that depend on the cross-linking density and the chemical nature of the polymer chains. These cross-linked materials can be used to form hydrogels, which are water-swollen polymer networks with applications in various fields.

Polymerization Process Engineering and Methodologies

The choice of polymerization process is critical in controlling the properties of the final polymer. For polymers incorporating DMAEVE, solution polymerization is a commonly employed technique.

Solution Polymerization Techniques

Solution polymerization involves dissolving the monomer(s), initiator, and any other reagents in a suitable solvent. This method offers several advantages, including good heat dissipation and control over the reaction viscosity.

For the synthesis of copolymers containing DMAEVE, solution polymerization provides a homogeneous environment for the reaction to proceed. For instance, the copolymerization of vinylene carbonate with N-vinyl-2-pyrrolidone has been carried out in acetone utwente.nl. Similarly, a terpolymer of dimethyl aminoethyl methacrylate, vinyl pyrrolidone, and vinyl acetate (B1210297) was synthesized using a solution polymerization technique researchgate.net.

The choice of solvent is crucial and can influence the polymerization kinetics and the properties of the resulting polymer. The polarity of the solvent can affect the reactivity ratios of the monomers, particularly when polar monomers are involved cmu.edu.

The table below provides an overview of a typical solution polymerization setup.

| Parameter | Description | Example |

| Monomers | The chemical building blocks of the polymer. | This compound, N-vinylpyrrolidone |

| Solvent | A liquid that dissolves the monomers and initiator. | Acetone, Dioxane, Benzene utwente.nlmdpi.com |

| Initiator | A chemical species that starts the polymerization reaction. | Azobisisobutyronitrile (AIBN), Potassium persulfate (KPS) researchgate.net |

| Temperature | The reaction temperature, which affects the rate of polymerization. | 50-80 °C utwente.nlmdpi.com |

| Reaction Time | The duration of the polymerization reaction. | Several hours to days. utwente.nlmdpi.com |

Suspension Polymerization Approaches

Suspension polymerization offers a method for producing polymers in the form of microscopic beads or pearls. In this heterogeneous technique, the monomer is dispersed as droplets in a continuous phase, typically water, and polymerization occurs within these individual droplets. While research specifically detailing the suspension polymerization of this compound is limited, studies on other vinyl ethers provide a strong precedent for this approach.

Aqueous cationic suspension polymerizations have been successfully performed for various vinyl ethers, such as isobutyl vinyl ether (IBVE), 2-chloroethyl vinyl ether (CEVE), and n-butyl vinyl ether (n-BVE). nih.govresearchgate.net These polymerizations can be initiated by systems like CumOH/B(C₆F₅)₃/Et₂O in an air atmosphere. nih.govresearchgate.net A key finding in these systems is that the polymerization sites are located on the surface of the monomer droplets suspended in water. researchgate.net The process is reproducible and can be controlled by adjusting experimental conditions. nih.govresearchgate.net

Another approach involves free-radical polymerization in an aqueous suspension. This has been achieved for vinyl ethers in the presence of lithium hydroxide using a thermally-triggered azo-initiator. In this system, it is proposed that hydrogen bonding between water and the vinyl ether's oxygen atom helps to reduce the reactivity of the growing radical, thereby suppressing unfavorable side reactions.

For this compound, a suspension polymerization process would involve dispersing the monomer in an aqueous medium with a suitable stabilizer to prevent droplet coalescence. Initiation could be achieved via cationic or radical pathways. The presence of the tertiary amine group in this compound might necessitate careful selection of initiators and pH conditions to avoid unwanted side reactions.

Table 1: Example Conditions for Aqueous Cationic Suspension Polymerization of Various Vinyl Ethers Data extrapolated from studies on analogous vinyl ether systems.

| Parameter | Condition |

| Monomers | Isobutyl vinyl ether (IBVE), 2-chloroethyl vinyl ether (CEVE), n-butyl vinyl ether (n-BVE) |

| Medium | Water |

| Initiator System | CumOH/B(C₆F₅)₃/Et₂O |

| Atmosphere | Air |

| Temperature | -10 °C to 20 °C nih.gov |

Emulsion Polymerization Systems

Emulsion polymerization is a heterogeneous polymerization process that yields a colloidal dispersion of the polymer, known as a latex. This technique is widely used for producing polymers with high molecular weights at fast polymerization rates. ajgreenchem.com The system typically consists of a monomer, a continuous phase (usually water), an initiator, and a surfactant. ajgreenchem.com

The cationic polymerization of vinyl ethers has been successfully adapted to emulsion systems. nih.govresearchgate.net By adding an emulsifier (surfactant) to the aqueous polymerization media, a stable emulsion of the monomer is formed. nih.gov As with suspension polymerization, initiating systems such as CumOH/B(C₆F₅)₃/Et₂O have proven effective for vinyl ethers like IBVE, CEVE, and n-BVE in an emulsion setup. nih.govresearchgate.net The characteristics of the polymerization can be systematically tested and compared to suspension systems. nih.govresearchgate.net

Given its structure, this compound could be polymerized via emulsion techniques. The choice of surfactant would be critical. Due to the cationic nature of the monomer's amine group at low pH, an anionic surfactant could lead to instability. Therefore, cationic or non-ionic surfactants would likely be preferred to create stable monomer droplets and polymer particles. The resulting latex would consist of poly(this compound) particles dispersed in water, a form suitable for applications such as coatings, adhesives, and flocculants.

Continuous Polymerization Processes for this compound-Based Polymers

Continuous polymerization processes offer significant advantages for large-scale industrial production, including consistent product quality and improved efficiency. In a continuous process, reactants are continuously fed into a reactor, and the polymer product is continuously withdrawn. google.com This method can be applied to bulk, solution, suspension, or emulsion polymerization.

For poly(vinyl ethers), both continuous and semi-continuous processes have been described. google.comresearchgate.net In a semi-continuous process, some reactants are charged to the reactor at the beginning, while others are fed continuously during the reaction. google.com This approach allows for better control over the reaction kinetics and the properties of the resulting polymer. For instance, a semi-continuous process for the controlled cationic polymerization of methyl vinyl ether has been developed. researchgate.net

These processes can be adapted for this compound. A continuous bulk or solution polymerization could be implemented using a stirred-tank reactor (CSTR) or a tubular reactor. Key process parameters to control would include monomer feed rate, initiator concentration, and reactor temperature. A patent describing the production of poly(vinyl ethers) suggests that radical polymerization using an azo compound as an initiator can be performed in a continuous, semi-continuous, or batch-wise manner at temperatures ranging from 50 to 150 °C. google.com Such a process could be used to produce this compound-based polymers and copolymers efficiently on an industrial scale.

Structure-Property Relationships in this compound Polymers and Copolymers

The properties of a polymer are intrinsically linked to its chemical structure, including the repeating unit, molecular weight, and architecture (linear, branched, etc.). uomustansiriyah.edu.iqscribd.com For polymers and copolymers of this compound, the key structural features influencing their properties are the flexible poly(vinyl ether) backbone and the pendant dimethylaminoethyl group.

Homopolymer Properties: The homopolymer, poly(this compound), possesses a unique combination of characteristics derived from its structure:

Flexibility: The poly(vinyl ether) backbone, with its ether oxygen linkage, imparts significant chain flexibility. This typically results in a low glass transition temperature (Tg), meaning the polymer is likely to be amorphous and rubbery or a viscous liquid at room temperature.

pH-Responsiveness and Hydrophilicity: The tertiary amine in the side chain can be protonated in acidic aqueous solutions, rendering the polymer cationic and water-soluble. At higher pH, the amine group is deprotonated and less hydrophilic, which can lead to a decrease in water solubility or even a phase transition (Lower Critical Solution Temperature behavior). This pH-sensitivity is a key property for applications in stimuli-responsive materials.

Adhesion: The ether oxygen and the amine group are both capable of forming hydrogen bonds, which can contribute to good adhesion to a variety of substrates.

Chelating Ability: The nitrogen and oxygen atoms can act as ligands, allowing the polymer to chelate with metal ions.

Copolymer Properties: Copolymerization of this compound with other monomers is a powerful strategy to tailor material properties. By incorporating this compound as a comonomer, its specific functionalities can be imparted to the resulting copolymer.

With Electron-Deficient Monomers (e.g., Maleic Anhydride): Vinyl ethers can undergo efficient radical copolymerization with electron-deficient monomers to form alternating copolymers. cmu.edu A copolymer with maleic anhydride, for example, would be a polyampholyte after hydrolysis of the anhydride groups, exhibiting complex pH-responsive behavior due to the presence of both acidic carboxyl groups and basic amine groups. nih.gov

The relationship between structure and properties is fundamental to designing polymers for specific applications. mdpi.com For this compound-based polymers, the ability to control properties like pH-responsiveness, solubility, and adhesive characteristics through homopolymerization and copolymerization makes them versatile materials for advanced applications.

Table 2: Predicted Property Contributions of this compound in Copolymers

| Structural Feature | Resulting Property | Potential Application |

| Pendant Dimethylamino Group | pH-Responsiveness, Cationic nature (at low pH) | Drug delivery, gene therapy vectors, smart coatings |

| Poly(vinyl ether) Backbone | Chain flexibility, Low Tg | Adhesives, sealants, plasticizers |

| Ether and Amine Groups | Adhesion, Metal chelation | Coatings for metal protection, flocculants |

Advanced Material Applications of Dimethylaminoethyl Vinyl Ether Derived Polymers

Functional Polymers and Advanced Materials Development

The incorporation of Dimethylaminoethyl vinyl ether into polymer chains allows for the development of functional materials with tailored properties. The amine group can act as a site for quaternization, pH-sensitive swelling, or improved adhesion to negatively charged surfaces, opening avenues for its use in diverse fields.

Elastomers and Plastics Production from this compound Monomers

This compound can be utilized as a polar comonomer in the synthesis of various polymers, including ethylene-based polymers and propylene-based elastomers. google.com Its inclusion in the polymer backbone introduces polar functional groups that can modify the final properties of the material. For instance, in propylene-based elastomers, the incorporation of polar comonomers like vinyl dimethylaminoethyl ether can influence characteristics such as adhesion and compatibility with other materials. google.com

Polymers like poly(siloxane)s, which are valued for their low-temperature flexibility and high-temperature stability, are widely used as elastomers and plastics. mdpi.com The functionalization of such polymer systems through the inclusion of monomers like DVAE can lead to the creation of specialty plastics with enhanced properties.

Interactive Table: Selected Monomers for Elastomer and Plastic Production

| Monomer | Polymer Type | Potential Application | Source |

|---|---|---|---|

| This compound | Ethylene-based polymers | Functional plastics | google.com |

| Propylene | Propylene-based elastomers | Elastomers | google.com |

| Vinyl methyl ether | Ethylene-based polymers | Functional plastics | google.com |

Interpolymeric Applications in the Textile Field

The cationic nature of polymers derived from this compound is particularly advantageous in the textile industry. When grafted onto fabrics like cotton, these polymers can significantly enhance the dyeability with anionic dyes. atamanchemicals.comresearchgate.net The cationic sites introduced by the polymer attract and bind the anionic dye molecules, reducing the need for high concentrations of salt in the dyeing process. researchgate.net This leads to a more environmentally friendly and efficient dyeing method.

Furthermore, copolymers containing dimethylaminoethyl groups can improve the adhesion of coatings to textiles and can be used to formulate antistatic agents for synthetic fabrics. atamanchemicals.comatamankimya.com Patents have described the use of compounds including this compound in formulations for providing soil release properties on polyester (B1180765) textiles. google.com

Polymer Modification for Adhesives, Coatings, and Surfactants

Polymers and copolymers of this compound are effective in modifying the properties of adhesives, coatings, and surfactants. The inclusion of this monomer can enhance the adhesion of latex coatings and adhesives, particularly to anionic substrates like glass and certain plastics, due to the positive charge of the amino group. atamanchemicals.comgoogle.commade-in-china.com

As surfactants, polymers derived from DVAE can function as emulsifiers in water-based emulsions and are used as intermediates in the synthesis of other cationic surfactants. atamanchemicals.commade-in-china.comresearchgate.net The ability to form stable emulsions is critical in many industrial processes, including the production of paints and personal care products. atamankimya.com

Synthesis of Core-Shell Nanoparticles Utilizing this compound

Core-shell nanoparticles are advanced materials with a wide range of potential applications, from drug delivery to catalysis. princeton.edumdpi.com this compound has been identified as a suitable amine-functional vinyl monomer for the synthesis of the polymer core in certain core-shell nanoparticle designs. google.com

In a typical synthesis, the monomer is polymerized to form the core, and the inherent amine functionality can provide cationic stabilization to the nanoparticle. google.com This structure can then be coated with a shell material, such as a metal oxide, to impart additional functionalities. google.com The resulting core-shell nanoparticles can be used in the formulation of optical coatings and other specialized materials. google.com The amine and vinyl groups are crucial for anchoring the shell to the core, creating a stable composite particle. rsc.org

Interactive Table: Components in Core-Shell Nanoparticle Synthesis

| Component | Role | Example Material | Source |

|---|---|---|---|

| Amine-functional monomer | Polymer Core | This compound | google.com |

| Shell Material | Functional Shell | Metal Oxide | google.com |

| Functional Groups | Shell-Core Anchoring | Amine and Vinyl Groups | rsc.org |

Specialized Coating and Film Technologies

The reactivity of the vinyl group and the functionality of the amine group in DVAE make it a candidate for use in high-technology applications such as photolithography, where precise patterning of materials is required.

Photoresist Compositions and Advanced Patterning Applications

Photoresists are light-sensitive materials used to form patterned coatings on a substrate, a fundamental process in the manufacturing of microelectronics. google.com this compound has been cited in patent literature as a potential component in photoresist formulations. googleapis.com

Development of Antifogging Coating Films with Enhanced Hydrophilicity

Polymers derived from this compound are utilized in the formulation of advanced antifogging coatings due to their ability to impart high surface hydrophilicity. The fundamental principle of an effective antifogging surface is its capacity to absorb and spread condensed water droplets into a uniform, transparent film, thereby preventing light scattering that causes fog. spm.com.cn The incorporation of monomers containing tertiary amino groups, such as 2-dimethylaminoethyl vinyl ether, into polymer coatings serves this purpose effectively. google.com

These monomers are copolymerized to create hydrophilic polymers that form a water-insoluble coating on a substrate. google.com The presence of the dimethylaminoethyl group enhances the coating's affinity for water. When microscopic water droplets condense on the surface, the hydrophilic nature of the polymer reduces the surface tension of the droplets, causing them to coalesce into a thin, continuous film of water that remains transparent. google.com

Research has shown that such hydrophilic coatings can be further enhanced. For instance, combining these amine-containing polymers with organosiloxane-oxyalkylene block copolymers can synergistically improve the anti-fog activity. google.com In these systems, the polymer provides the essential hydrophilic matrix, while the silicone copolymer improves the wetting and uniformity of the coating, leading to enhanced and more durable antifogging performance. google.com Additionally, polymers containing this compound can be used in more complex systems, such as semi-interpenetrating polymer networks (SIPN), to create highly transparent and effective antifogging/anti-icing coatings. While much of the recent literature focuses on the methacrylate (B99206) analogue, poly(2-(dimethylamino)ethyl methacrylate) or PDMAEMA, the principles of using its hygroscopic nature to absorb water molecules are directly translatable to polymers made from the vinyl ether. spm.com.cnresearchgate.netacs.org

Table 1: Monomers and Properties in Antifogging Formulations

| Monomer/Component | Chemical Class | Function in Antifogging Coating | Reference |

| This compound | Tertiary amino group-containing vinyl ether | Provides high hydrophilicity; promotes spreading of water droplets. | google.comgoogle.com |

| Hydroxy lower alkyl acrylates/methacrylates | Hydrophilic acrylate | Forms the primary hydrophilic polymer matrix. | google.com |

| Organosiloxane-oxyalkylene block copolymer | Silicone copolymer | Acts as a synergistic additive to improve wettability and durability. | google.com |

| Ethylene (B1197577) glycol dimethacrylate (EGDMA) | Cross-linker | Used to form semi-interpenetrating polymer networks (SIPN) for enhanced stability. | spm.com.cnacs.org |

Application in Silver Halide Color Photographic Light-Sensitive Materials

This compound is included as a vinyl ether monomer alongside others like methyl vinyl ether and butyl vinyl ether in the formulation of these polymeric components. google.comgoogleapis.com While patents often provide a broad list of potential monomers, the inclusion of this compound is significant due to its specific chemical structure. The polymer binders created from these monomers serve several roles, including dispersing silver halide grains and dye-forming couplers, providing structural integrity to the layers, and controlling the diffusion of processing chemicals.

The presence of the dimethylaminoethyl group, a tertiary amine, can offer specific advantages. It can influence the charge characteristics of the polymer latex particles, which is important for the stability of the emulsion and its interaction with other components in the photographic layer. Furthermore, the amine functionality can interact with the silver halide crystals or with the dyes formed during development, potentially improving image stability or sharpness. The hydrophilic nature of this monomer can also help control the swelling of the layers during wet processing in developing solutions. These polymers can be incorporated into various layers, including the silver halide emulsion layers, interlayers, or protective overcoats. justia.com

Use in Planographic Printing Plate Precursors

Polymers incorporating this compound or its structural analogs are used in the manufacture of precursors for planographic printing plates, particularly in heat-sensitive or photosensitive systems. googleapis.comgoogle.az A planographic printing plate precursor typically consists of a substrate, an image recording layer (or photosensitive layer), and sometimes a protective overcoat. epo.org The image recording layer contains a polymer binder, a sensitizing dye, and polymerizable compounds or other imaging components. researchgate.net

This compound and related amine-containing monomers, such as N,N-dimethylaminoethyl acrylate, are employed as comonomers in the synthesis of the binder polymer for this image recording layer. google.azjustia.com The binder is crucial as it determines the physical properties of the layer, including its adhesion to the substrate, solubility in the developer, and durability on the printing press.

The inclusion of the dimethylaminoethyl moiety in the binder polymer can enhance the performance of the printing plate in several ways. The basic amine groups can improve the adhesion of the photosensitive layer to the anodized aluminum substrate, which is often used for its hydrophilic properties. epo.org During processing, after imagewise exposure, the non-imaged areas are removed by a developer, which is typically an alkaline aqueous solution. googleapis.com The amine groups in the binder can modulate the solubility of the layer in the alkaline developer, contributing to a clean and efficient development process. This results in sharp differentiation between the image and non-image areas, which is essential for high-quality printing.

Adsorbent and Separation Technologies

Development of Oil and Water Adsorbent Polymer Systems

A significant application of polymers derived from this compound is in the creation of advanced adsorbent materials with the unique capability of adsorbing both oil (oleophilic) and water (hydrophilic) based compounds. google.com This dual-adsorbent property is particularly valuable for environmental remediation and separation technologies.

One patented method describes the production of microporous polymer micro-particles synthesized from a mixture of polyunsaturated and monounsaturated monomers, including this compound. google.com The resulting material consists of broken polymer spheres with a mean diameter of less than 50 microns. google.com This specific morphology creates a high surface area and a microporous structure that is key to its adsorbent capabilities.

The resulting polymer exhibits a novel and unexpected capacity to adsorb both hydrophobic and hydrophilic materials simultaneously. google.com The mechanism involves the adsorption of organic compounds and oleophilic materials within the interior of the open, porous spheres, while hydrophilic compounds and aqueous solutions are adsorbed on the exterior porous surface. This is a distinct advantage over prior art materials that could typically hold either oleophilic or hydrophilic substances, but not both at the same time. google.com The presence of the this compound monomer contributes to the hydrophilic character of the polymer surface, enabling the adsorption of water-soluble compounds.

These versatile adsorbent systems have potential applications in cleaning up oil spills, treating industrial wastewater containing mixed organic and aqueous pollutants, and other complex separation processes.

Table 2: Characteristics of this compound-Based Adsorbent Polymer

| Property | Description | Significance | Reference |

| Monomer Composition | Includes this compound and polyunsaturated monomers. | The amine group provides hydrophilic sites; cross-linking creates a stable porous structure. | google.com |

| Physical Structure | Microporous, broken polymer micro-particles (<50 µm diameter). | High surface area for adsorption of both liquids and solids. | google.com |

| Adsorption Capability | Adsorbs both oleophilic and hydrophilic compounds. | Enables separation of complex mixtures of oil and water-based substances. | google.com |

| Mechanism | Oleophilic compounds are entrapped in interior pores; hydrophilic compounds adsorb on the exterior surface. | Dual-mode action allows for broad-spectrum contaminant removal. | google.com |

Relevance in the Synthesis of Biologically Active Scaffolds and Pharmaceutical Precursors (focused on chemical synthesis and intermediate utility)

While not typically a component of final drug molecules itself, this compound and its constituent parts serve as valuable building blocks and intermediates in the synthesis of polymers and molecules for biomedical and pharmaceutical applications. The focus here is on its utility in chemical synthesis rather than its direct biological effect.

The vinyl ether group is a versatile functional group in organic synthesis. It can participate in various chemical reactions, making it a useful handle for constructing more complex molecular architectures. researchgate.netorgsyn.org For instance, vinyl ethers can be used to create polymer backbones which can then be functionalized. Research on related vinyl ethers, such as 2-chloroethyl vinyl ether, has shown that they can be copolymerized and subsequently modified through quaternization to create polymers with significant antimicrobial activity. researchgate.net This demonstrates a strategy where the vinyl ether polymer acts as a scaffold upon which biological activity is built.

The dimethylaminoethyl moiety is a common feature in many biologically active compounds and pharmaceuticals. arkat-usa.org Dimethylaminoethanol (DMEA), a direct precursor to this compound, is itself an intermediate in the synthesis of various chemicals, including pharmaceuticals. atamankimya.com For example, 2-dimethylaminoethyl chloride, derived from DMEA, is a widely used intermediate for manufacturing pharmaceutical agents. atamankimya.com

Furthermore, derivatives containing the vinyloxyethyl group have been identified as valuable intermediates in the development of biologically active compounds. For example, O-(2-(Vinyloxy)ethyl)hydroxylamine, which shares the vinyl ether functional group, is noted for its role as an intermediate in synthesizing potential antitumor agents. This highlights the utility of the vinyloxyethyl structure as a linker or reactive component in medicinal chemistry. Therefore, this compound's relevance lies in its potential as a monomer to create functional polymer scaffolds and as a synthetic precursor that provides the useful dimethylaminoethyl group for building larger, biologically active molecules.

Theoretical and Computational Chemistry Studies of Dimethylaminoethyl Vinyl Ether

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and reactivity of molecules like Dimethylaminoethyl vinyl ether. These calculations can elucidate properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. This information is crucial for predicting the molecule's reactivity, especially the susceptibility of the vinyl group's double bond to electrophilic attack during cationic polymerization.

Key calculated parameters would typically include:

Molecular Geometry: Optimization of the molecule's 3D structure to find its lowest energy conformation.

Mulliken Atomic Charges: Calculation of the partial charge on each atom, indicating charge distribution.

Frontier Orbital Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity and the ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP): A map that shows regions of negative and positive electrostatic potential, highlighting likely sites for nucleophilic and electrophilic attack.

However, specific published data containing these quantum chemical parameters for this compound could not be located.

Table 1: Representative Quantum Chemical Parameters (Hypothetical Data) This table is for illustrative purposes only, as specific data for this compound is not available in the cited literature.

| Parameter | Calculated Value | Significance |

| HOMO Energy | N/A | Indicates electron-donating ability; higher values suggest greater reactivity. |

| LUMO Energy | N/A | Indicates electron-accepting ability; lower values suggest greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | N/A | Relates to the molecule's kinetic stability and electronic excitability. |

| Dipole Moment | N/A | Measures the overall polarity of the molecule. |

| Charge on Vinyl Cα | N/A | Indicates the partial charge on the carbon atom adjacent to the ether oxygen. |

| Charge on Vinyl Cβ | N/A | Indicates the partial charge on the terminal carbon atom of the vinyl group. |

Molecular Dynamics Simulations of Polymerization Processes

Molecular Dynamics (MD) simulations are powerful for modeling the polymerization process at an atomistic level. For this compound, MD simulations could provide insights into the chain-growth mechanism during polymerization, the conformational dynamics of the growing polymer chain, and the resulting polymer's morphology. These simulations model the movements of atoms over time by solving Newton's equations of motion, allowing researchers to observe processes that are difficult to study experimentally.

Simulations could track key events such as:

Initiation of polymerization.

Propagation steps, where monomer units add to the growing chain.

The influence of solvent molecules on the polymerization process.

The final structural properties of the resulting poly(this compound), such as its radius of gyration and chain entanglement.

Despite the utility of this method for polymers like poly(vinyl methyl ether) and various poly(glycidyl ether)s, specific MD simulation studies detailing the polymerization of this compound have not been identified in the literature.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is essential for mapping out the potential energy surface of a chemical reaction, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as its synthesis or polymerization, these models can clarify the step-by-step mechanism. By locating the transition state structures—the highest energy point along the reaction coordinate—and calculating the energy barrier, chemists can predict reaction rates and understand how catalysts or changes in conditions might influence the reaction outcome.

For the cationic polymerization of a vinyl ether, computational models would typically investigate:

The formation of the initial carbocation.

The transition state for the addition of a monomer to the growing polymer chain end.

Potential side reactions, such as chain transfer events.

No specific studies providing computed reaction pathways or transition state energies for this compound were found.

Simulation of Intermolecular Interactions in Polymer Systems

Once poly(this compound) is formed, MD simulations can be used to study the intermolecular interactions within the polymer system. These simulations provide a molecular-level understanding of the bulk properties of the material. By analyzing the non-covalent interactions (e.g., van der Waals forces, hydrogen bonds, and electrostatic interactions) between polymer chains and between the polymer and any solvent molecules, researchers can predict material properties like solubility, viscosity, and thermal behavior.

Key analyses in such simulations often involve calculating the Radial Distribution Function (RDF), which describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. For instance, the RDF between the nitrogen atoms of the dimethylamino groups and water molecules could reveal details about the polymer's hydration structure.

While studies on the intermolecular interactions of other polyethers in aqueous solutions exist, specific simulation data for poly(this compound) systems is not available in the reviewed literature.

Future Research Directions and Emerging Trends for Dimethylaminoethyl Vinyl Ether

Exploration of Novel Synthetic Routes and Catalytic Systems

The industrial synthesis of simple vinyl ethers has traditionally relied on the Reppe process, which involves the base-catalyzed addition of alcohols to acetylene (B1199291) under harsh conditions. academie-sciences.fr However, contemporary research is focused on developing milder, more efficient, and sustainable synthetic methodologies that can be applied to functionalized vinyl ethers like DVAE.

Future work in this area will likely concentrate on transition-metal-catalyzed vinylation reactions. acs.org Palladium-based catalysts, for instance, have been shown to be effective for the transfer vinylation of various alcohols with vinyl ethers like butyl or ethyl vinyl ether. academie-sciences.fracs.org The optimization of these catalytic systems for the synthesis of DVAE could offer a more versatile and less energy-intensive alternative to traditional methods. Research could focus on developing air-stable palladium catalysts to simplify reaction setups and reduce costs. acs.org Another promising avenue is the use of gold-catalyzed cyclization reactions, which have demonstrated the ability to produce diversely substituted vinyl ethers under mild conditions, potentially offering novel pathways to DVAE analogues. nih.gov

Enzyme-catalyzed synthesis presents a green and highly selective alternative. rsc.org Lipases, for example, have been successfully used for the synthesis of vinyl ether esters. rsc.org Investigating enzymatic routes for the synthesis of DVAE could lead to more sustainable and biocompatible production processes, avoiding the harsh conditions and metal contaminants associated with other methods. Furthermore, the development of mechanochemical approaches, such as using 2D MoS₂ as a mechanoredox catalyst for cationic polymerization, could be extended to the synthesis of the monomer itself, offering a solvent-minimal and sustainable route. rsc.org

Table 1: Comparison of Potential Catalytic Systems for DVAE Synthesis

| Catalytic System | Potential Advantages | Research Focus | Key Challenges |

|---|---|---|---|

| Palladium-Based Catalysts | High efficiency, milder conditions than Reppe process. acs.org | Development of air-stable catalysts, ligand optimization. | Catalyst cost, removal of metal residues. |

| Gold-Based Catalysts | Mild reaction conditions, unique reactivity. nih.gov | Exploring regioselectivity and substrate scope. | High cost of gold precursors. |

| Enzyme Catalysis (e.g., Lipases) | High selectivity, environmentally benign, mild conditions. rsc.org | Enzyme screening, reaction media optimization. | Enzyme stability and cost, lower reaction rates. |

| Mechanoredox Catalysis | Sustainable, minimal solvent, novel reactivity. rsc.org | Catalyst design, understanding reaction mechanisms. | Scalability and control over reaction parameters. |

Design and Synthesis of Advanced Polymer Architectures with Tuned Functionalities

The polymerization of DVAE, primarily through cationic polymerization, opens the door to a wide array of polymer architectures with tailored properties. academie-sciences.fr The presence of the dimethylaminoethyl group provides a handle for creating stimuli-responsive materials, particularly pH-responsive polymers, as the tertiary amine can be protonated at low pH.

Future research is expected to move beyond simple linear homopolymers to more complex and well-defined architectures. The use of living and controlled polymerization techniques, such as living cationic polymerization, is crucial for this endeavor. nih.govd-nb.info These methods allow for precise control over molecular weight, low dispersity, and the synthesis of block copolymers. nih.govresearchgate.net For instance, synthesizing amphiphilic block copolymers containing a hydrophilic poly(dimethylaminoethyl vinyl ether) (PDVAE) block and a hydrophobic block could lead to self-assembling nanostructures like micelles or vesicles for applications in drug delivery. ugent.be

Star-shaped polymers are another promising architecture. ugent.benih.gov Initiating the polymerization of DVAE from a multifunctional core could yield star polymers with a high density of functional groups. These star PDVAEs could exhibit unique solution properties and functionalities, for example, as multi-site binding agents or compact nanocarriers. nih.gov Furthermore, the synthesis of graft copolymers, where PDVAE chains are grafted onto a different polymer backbone, could be explored to combine the properties of both components, leading to materials with enhanced mechanical strength and responsiveness. cmu.edu Post-polymerization modification of polymers containing vinyl ether side chains offers another route to functional materials, and this chemistry could be applied to copolymers of DVAE. nih.govd-nb.info

Development of Next-Generation Material Applications in Diverse Fields

The functional nature of PDVAE makes it a strong candidate for a variety of advanced applications. The pH-responsive character of the dimethylaminoethyl group is a key feature that will be exploited in several emerging fields.

In the biomedical field, PDVAE is being investigated for gene delivery. researchgate.net The cationic nature of the protonated polymer allows it to complex with negatively charged nucleic acids like DNA and RNA, forming polyplexes that can facilitate their entry into cells. researchgate.net Future work will focus on optimizing the polymer structure to enhance transfection efficiency and reduce cytotoxicity. Copolymers of DVAE with biocompatible monomers like N-vinylpyrrolidone are being explored to achieve a synergistic effect in DNA binding and transfection. researchgate.net The inherent antibacterial activity of polymers containing tertiary amine groups is another area of interest, with potential applications in antimicrobial coatings and surfaces. nih.gov

Smart coatings and adhesives represent another significant application area. The ability of PDVAE to change its properties in response to pH could be used to develop "smart" surfaces that can control adhesion or wettability on demand. Its use as a component in CO2-responsive materials for oilfield applications, such as in hydrogels for repairing microcracks in cement, is also an emerging trend. rsc.org Additionally, a polyampholyte derived from a vinyl ether copolymer containing a dimethylaminoethyl ester group has shown promise in the cryopreservation of red blood cells, suggesting a potential role for DVAE-based polymers in biopreservation. nih.gov

Table 2: Emerging Applications for DVAE-Based Polymers

| Application Field | Key Property | Future Research Focus | Potential Impact |

|---|---|---|---|

| Biomedical (Gene Delivery) | pH-responsiveness, Cationic nature. researchgate.net | Optimizing polymer architecture for efficiency and low toxicity. | Development of safer and more effective non-viral gene vectors. |

| Antimicrobial Surfaces | Tertiary amine functionality. nih.gov | Creating stable, long-lasting antimicrobial coatings. | Reducing hospital-acquired infections and biofouling. |

| Smart Coatings | Stimuli-responsive properties. | Designing surfaces with switchable adhesion and wettability. | Advanced adhesives, self-cleaning surfaces, and sensors. |

| Cryopreservation | Interaction with biological membranes. nih.gov | Synergistic formulations with other cryoprotectants. | Improved preservation of cells, tissues, and organs. |

| Oilfield Engineering | CO2/pH responsiveness. rsc.org | Development of self-healing cements and responsive drilling fluids. | Enhanced oil recovery and wellbore integrity. |

Interdisciplinary Research Opportunities and Synergies in Chemical Science

The future of DVAE research lies at the intersection of multiple scientific disciplines. Significant opportunities exist for collaboration between polymer chemists, materials scientists, biologists, and engineers to fully realize the potential of this functional monomer.

A key synergy lies in combining different polymerization techniques. For example, creating block copolymers by combining living cationic polymerization of DVAE with a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization for other monomers could generate novel, well-defined architectures that are otherwise inaccessible. researchgate.netcmu.edu This approach allows for the integration of DVAE into a wider range of polymer systems, combining its unique properties with those of acrylates, methacrylates, or styrenics.

The development of DVAE-based materials for biomedical applications necessitates a strong interdisciplinary approach. Polymer chemists can synthesize a library of polymers with varying architectures and molecular weights, which can then be screened by biologists and pharmacologists for their efficacy and biocompatibility in applications like gene delivery or as antimicrobial agents. researchgate.net Similarly, the design of smart surfaces and sensors will require collaboration with surface scientists and engineers to characterize the material properties and fabricate functional devices. The synergy between synthetic chemistry and computational modeling is also growing, where computer-aided design can help predict polymer properties and guide the synthesis of new materials with desired functionalities. hilarispublisher.com This integrated approach will be crucial for accelerating the discovery and development of next-generation materials derived from this compound.

Q & A

Q. What are the common synthetic routes for preparing dimethylaminoethyl vinyl ether, and what methodological considerations are critical for yield optimization?

this compound can be synthesized via Williamson ether synthesis, involving the reaction of a dimethylaminoethyl alkoxide with a vinyl halide. Alternatively, catalytic methods such as palladium-mediated coupling reactions are effective. Key considerations include maintaining anhydrous conditions to prevent hydrolysis, controlling reaction temperature (typically 40-60°C), and using phase-transfer catalysts to enhance reactivity. For complex derivatives, transition-metal catalysts (e.g., Pd) improve regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for structural confirmation, with vinyl proton signals appearing as doublets (δ 4.0–5.5 ppm) and dimethylamino groups as singlets (δ 2.2–3.0 ppm). Infrared (IR) spectroscopy identifies ether C-O-C stretches (~1100 cm⁻¹) and vinyl C=C bonds (~1640 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) confirms purity and molecular weight, with fragmentation patterns indicating ether bond cleavage .

Advanced Research Questions

Q. How do nonbonded interactions and conformational dynamics of this compound influence its reactivity in organic synthesis?

Ab-initio studies reveal that this compound adopts a cisoid-staggered conformation due to attractive nonbonded interactions between the dimethylamino group and the vinyl moiety. This conformation enhances electrophilicity at the vinyl ether oxygen, facilitating nucleophilic attacks in reactions like Claisen rearrangements. Computational modeling (e.g., DFT) predicts transition states and guides solvent selection (e.g., polar aprotic solvents stabilize charge-separated intermediates) .

Q. What role does this compound play in palladium-catalyzed domino reactions, and how are reaction conditions optimized?

In Heck-Mizoroki/Suzuki-Miyaura domino reactions, this compound acts as a coordinating ligand, stabilizing palladium intermediates. Optimization involves tuning temperature (70-90°C), ligand-to-metal ratios (e.g., p-benzoquinone as a co-oxidant), and solvent polarity (DMF or THF). Kinetic studies show that electron-rich arylboronic acids achieve >80% yield under these conditions, with regioselectivity controlled by steric effects .

Q. How does ozonolysis of this compound contribute to secondary organic aerosol (SOA) formation, and what environmental implications arise?

Ozonolysis generates low-volatility carbonyl products (e.g., formaldehyde, glyoxal) that nucleate into SOA particles. Chamber studies under simulated atmospheric conditions (300 ppb ozone, 25°C) show SOA yields of 15-25%, dependent on humidity. Aerosol mass spectrometry (AMS) identifies oligomer formation via radical recombination, highlighting its role in urban air quality degradation .

Q. What advancements in controlled radical polymerization utilize this compound, and how is molecular weight distribution controlled?